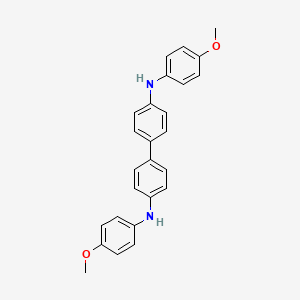

N,N'-Bis(4-methoxyphenyl)benzidine

Description

N,N'-Bis(4-methoxyphenyl)benzidine is a benzidine derivative featuring two 4-methoxyphenyl groups attached to the nitrogen atoms of the central biphenyl backbone. This compound is structurally characterized by its electron-donating methoxy (-OCH₃) substituents, which enhance conjugation and influence electronic properties such as charge transport and optical behavior. Benzidine derivatives are widely explored in organic electronics, sensing, and catalysis due to their tunable redox and photophysical properties .

Properties

IUPAC Name |

4-[4-(4-methoxyanilino)phenyl]-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-29-25-15-11-23(12-16-25)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-24-13-17-26(30-2)18-14-24/h3-18,27-28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNPZAOJTWFQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methoxyphenyl)benzidine typically involves the reaction of 4-methoxyaniline with benzidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as tetrahydrofuran (THF) . The reaction is carried out at elevated temperatures, usually around 70°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of N,N’-Bis(4-methoxyphenyl)benzidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields . The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methoxyphenyl)benzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’-Bis(4-methoxyphenyl)benzidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methoxyphenyl)benzidine involves its interaction with molecular targets and pathways within the system . In optoelectronic applications, it functions as a hole-transport material, facilitating the movement of positive charges (holes) through the device . This enhances the efficiency and performance of devices like OLEDs and organic photovoltaics (OPVs) .

Comparison with Similar Compounds

N,N'-Bis(2-hydroxy benzylidene)benzidine

- Substituents : Two 2-hydroxybenzylidene groups.

- Key Properties :

- Exhibits strong fluorescence (λem = 553 nm in THF) with pH-dependent behavior; optimal emission at pH 6 .

- Solvent-dependent Stokes shift (∆λ = 128 nm in THF), attributed to polarity and hydrogen-bonding interactions .

- DFT calculations (B3LYP/6-311G(d,p)) confirm conjugation between the hydroxy groups and the benzidine core, reducing the HOMO-LUMO gap .

N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine (MeO-TPD)

- Substituents : Four 4-methoxyphenyl groups.

- Key Properties :

N,N'-Bis(4-methylphenyl)benzidine

- Substituents : Two 4-methylphenyl groups.

- Key Properties :

Optical Properties and Solvent Interactions

| Compound | Fluorescence λem (nm) | Optimal Solvent | Stokes Shift (∆λ, nm) | pH Sensitivity |

|---|---|---|---|---|

| N,N'-Bis(2-hydroxy benzylidene)benzidine | 553 (THF) | THF | 128 | High (pH 5–7) |

| MeO-TPD | N/A (Non-emissive) | N/A | N/A | Low |

| N,N'-Bis(4-methoxyphenyl)benzidine (Inferred) | ~500–600 (Theoretical) | THF/DCM | ~100–150 | Moderate |

- Key Observations :

- Hydroxy-substituted derivatives exhibit pH-sensitive fluorescence due to protonation/deprotonation of -OH groups, whereas methoxy derivatives are less pH-responsive .

- Methoxy groups enhance solubility in polar aprotic solvents (e.g., THF, DCM), favoring applications in solution-processed electronics .

Redox Behavior and Stability

| Compound | Oxidation Potentials (V vs. SCE) | Stability of Charged States |

|---|---|---|

| N,N'-Bis(2-hydroxy benzylidene)benzidine | +0.8 (1st oxidation) | Unstable beyond dication |

| MeO-TPD | +0.5 (1st oxidation), +1.1 (2nd) | Stable up to tetracation |

| This compound (Inferred) | +0.6–0.7 (1st oxidation) | Moderately stable |

- Key Insights: Methoxy groups stabilize higher oxidation states (e.g., tetracations) by delocalizing charge across the aromatic system .

Organic Electronics

- MeO-TPD : Used as a hole-transport layer in OLEDs and perovskite solar cells, achieving power efficiencies up to 51 lm/W .

- This compound (Inferred): Potential use in thin-film transistors (TFTs) or sensors, leveraging its balanced conductivity and processability.

Fluorescence-Based Sensing

Biological Activity

N,N'-Bis(4-methoxyphenyl)benzidine (also known as 4,4'-dimethoxybenzidine) is an organic compound that has garnered attention in various fields of biological research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by two methoxy-substituted phenyl groups linked by a benzidine moiety. Its structural formula can be represented as follows:

This compound is notable for its ability to interact with various molecular targets, primarily through its imine groups, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction is crucial for its biological activity.

The mechanism of action of this compound involves several pathways:

- Covalent Bond Formation : The imine groups can covalently bond with nucleophiles in proteins and nucleic acids, leading to alterations in their function.

- Redox Reactions : The compound can participate in redox reactions, influencing cellular oxidative stress pathways and potentially leading to apoptosis in cancerous cells.

- Mutagenicity : Studies have indicated that derivatives of benzidine compounds exhibit mutagenic properties, which may contribute to their anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cell division.

- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria .

- Inhibition of Tumor Growth : In animal models, treatment with this compound resulted in reduced tumor size and increased survival rates.

Case Studies

- In Vivo Study on Tumor Models : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound at a dose of 50 mg/kg significantly reduced tumor volume compared to control groups .

- Cell Line Studies : In vitro assays using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM depending on the cell line used .

Safety and Toxicity

While this compound exhibits promising biological activities, it is essential to consider its safety profile. Studies have indicated potential toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Acute Toxicity | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.